molecular formula C16H26BrNO3S B3052778 Benzenesulfonamide, 3-[4-[(6-bromohexyl)oxy]butyl]- CAS No. 452342-04-0

Benzenesulfonamide, 3-[4-[(6-bromohexyl)oxy]butyl]-

Numéro de catalogue: B3052778
Numéro CAS: 452342-04-0
Poids moléculaire: 392.4 g/mol
Clé InChI: NIKRPPMIYIHXMM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Benzenesulfonamide, 3-[4-[(6-bromohexyl)oxy]butyl]-: is a synthetic organic compound characterized by the presence of a benzenesulfonamide group attached to a butyl chain, which is further linked to a bromohexyl group via an ether linkage

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Benzenesulfonamide, 3-[4-[(6-bromohexyl)oxy]butyl]- typically involves multiple steps:

    Formation of the Benzenesulfonamide Core: The initial step involves the synthesis of benzenesulfonamide by reacting benzenesulfonyl chloride with ammonia or an amine under basic conditions.

    Ether Formation: The next step involves the formation of the ether linkage. This can be achieved by reacting the benzenesulfonamide with a suitable alkyl halide (such as 4-bromobutyl chloride) in the presence of a base like potassium carbonate.

    Introduction of the Bromohexyl Group: The final step involves the introduction of the bromohexyl group. This can be done by reacting the intermediate product with 6-bromohexanol under suitable conditions to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions:

    Substitution Reactions: The bromohexyl group in the compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation Reactions: The ether linkage and the benzenesulfonamide group can be susceptible to oxidation under strong oxidative conditions.

    Reduction Reactions: The compound can undergo reduction reactions, particularly at the sulfonamide group, leading to the formation of amines.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products:

    Substitution Reactions: Products include azides, thiocyanates, and substituted amines.

    Oxidation Reactions: Products include sulfonic acids and other oxidized derivatives.

    Reduction Reactions: Products include primary or secondary amines.

Applications De Recherche Scientifique

Bronchodilator Activity

Research indicates that compounds like Benzenesulfonamide, 3-[4-[(6-bromohexyl)oxy]butyl]- exhibit significant bronchodilator activity. They function by selectively activating β2-adrenoreceptors, which are crucial for the relaxation of bronchial smooth muscle. This mechanism is particularly beneficial in the management of asthma and COPD .

Clinical Implications:

  • Asthma Management : The compound may be incorporated into formulations aimed at relieving acute asthma symptoms.
  • COPD Treatment : Its long-lasting effects could provide a once-daily dosing option for patients with chronic respiratory conditions.

Structure-Activity Relationship Studies

The structure of Benzenesulfonamide, 3-[4-[(6-bromohexyl)oxy]butyl]- allows for modifications that can enhance its efficacy and reduce side effects. Structure-activity relationship (SAR) studies have shown that variations in the alkyl chain length and branching can significantly influence the compound's affinity for β2-adrenoreceptors .

Therapeutic Efficacy in Animal Models

Several studies have evaluated the therapeutic efficacy of Benzenesulfonamide derivatives in animal models of asthma and COPD. For instance, one study demonstrated that a related compound showed a significant reduction in airway resistance and an increase in airflow following administration . These findings support the potential use of Benzenesulfonamide, 3-[4-[(6-bromohexyl)oxy]butyl]- in clinical settings.

Formulation Development

Research has also focused on developing formulations containing this compound to enhance bioavailability and patient compliance. Formulations designed for inhalation have been shown to deliver the active ingredient effectively to the lungs, maximizing therapeutic outcomes while minimizing systemic exposure .

Mécanisme D'action

The mechanism of action of Benzenesulfonamide, 3-[4-[(6-bromohexyl)oxy]butyl]- involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, inhibiting their activity. The bromohexyl group can facilitate the compound’s entry into cells, enhancing its bioavailability. The ether linkage provides structural stability, allowing the compound to maintain its activity under various conditions.

Comparaison Avec Des Composés Similaires

    Benzenesulfonamide: The parent compound, which lacks the bromohexyl and butyl groups.

    N-Butyl-Benzenesulfonamide: A similar compound with a butyl group attached to the sulfonamide nitrogen.

    Benzenesulfonamide Derivatives: Various derivatives with different substituents on the benzene ring or the sulfonamide nitrogen.

Uniqueness:

    Structural Features: The presence of both the bromohexyl and butyl groups linked via an ether linkage makes this compound unique compared to other benzenesulfonamide derivatives.

Activité Biologique

Benzenesulfonamides, including the compound 3-[4-[(6-bromohexyl)oxy]butyl]- (CAS No. 94749-73-2), have garnered attention for their diverse biological activities. This article reviews the biological activity of this specific compound, emphasizing its cardiovascular effects, potential mechanisms of action, and relevant case studies.

  • Molecular Formula : C16_{16}H25_{25}BrO
  • Molecular Weight : 313.27 g/mol
  • Hydrogen Bond Donor Count : 0
  • Hydrogen Bond Acceptor Count : 1
  • Rotatable Bond Count : 11
  • Topological Polar Surface Area : 9.2 Ų

Biological Activity Overview

Research indicates that benzenesulfonamide derivatives can influence cardiovascular parameters such as perfusion pressure and coronary resistance. A study employing an isolated rat heart model demonstrated that certain derivatives, including those related to benzenesulfonamide, could significantly alter these parameters.

Key Findings from Research

  • Cardiovascular Impact :
    • The compound 4-(2-aminoethyl)-benzenesulfonamide was shown to decrease perfusion pressure and coronary resistance compared to other sulfonamide derivatives and control conditions. This suggests a potential therapeutic role in managing cardiovascular conditions .
  • Mechanism of Action :
    • The interaction of sulfonamide derivatives with calcium channels has been proposed as a mechanism by which these compounds exert their effects. Specifically, docking studies indicated that certain derivatives could inhibit L-type calcium channels, leading to reduced perfusion pressure .
  • Case Studies :
    • In a comparative analysis involving various sulfonamide derivatives, researchers noted that 4-(2-aminoethyl)-benzenesulfonamide exhibited a more pronounced effect on coronary resistance than its counterparts. The statistical significance (p = 0.05) highlighted its potential as a candidate for further cardiovascular research .

Table 1: Effects of Sulfonamide Derivatives on Perfusion Pressure and Coronary Resistance

CompoundPerfusion Pressure Change (%)Coronary Resistance Change (%)
BenzenesulfonamideBaselineBaseline
4-(2-aminoethyl)-benzenesulfonamideDecreasedDecreased
2-hydrazinocarbonyl-benzenesulfonamideMinimal ChangeMinimal Change
4-[3-(4-nitrophenyl)-ureido]-benzene-sulfonamideIncreasedIncreased

Discussion

The findings suggest that benzenesulfonamide derivatives have significant potential in cardiovascular pharmacology, particularly in modulating perfusion pressure through calcium channel inhibition. Further studies are warranted to elucidate the specific interactions at the molecular level and to explore the therapeutic applications of these compounds in clinical settings.

Propriétés

IUPAC Name

3-[4-(6-bromohexoxy)butyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26BrNO3S/c17-11-4-1-2-5-12-21-13-6-3-8-15-9-7-10-16(14-15)22(18,19)20/h7,9-10,14H,1-6,8,11-13H2,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIKRPPMIYIHXMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)N)CCCCOCCCCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40619599
Record name 3-{4-[(6-Bromohexyl)oxy]butyl}benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40619599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

452342-04-0
Record name 3-{4-[(6-Bromohexyl)oxy]butyl}benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40619599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-{4-[(6-Bromohexyl)oxy]but-1-ynyl}benzenesulfonamide (627 g) in IMS (1900 ml) was stirred with activated charcoal (314 g) at room temperature for 2 h and then filtered through a short pad of Celite. The filter pad was washed with IMS (4300 ml) and the filtrate transferred to a hydrogenation vessel. 5% Platinum on Charcoal (520.1 g, ˜50% water) was added and the reaction mixture was then stirred under an atmosphere of hydrogen (0.2 bar) at 20° C. for 6 h. The mixture was then filtered through a short pad of Celite and concentrated under reduced pressure to give the title compound (499 g) as a solid, LC RT=5.66, δ (DMSO-d6) 7.65 (1H, s), 7.64 (1H, d, J 9.2 Hz), 7.47 (1H, m), 7.42 (1H, m), 7.31 (2H, s), 3.50 (2H, t, J 6.9 Hz), 3.34 (4H, m), 2.66 (2H, t, J 7.5 Hz), 1.78 (2H, m), 1.62 (2H, m), 1.49 (4H, m), 1.37 (2H, m), 1.30 (2H, m).
Name
3-{4-[(6-Bromohexyl)oxy]but-1-ynyl}benzenesulfonamide
Quantity
627 g
Type
reactant
Reaction Step One
Quantity
314 g
Type
reactant
Reaction Step One
[Compound]
Name
IMS
Quantity
1900 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzenesulfonamide, 3-[4-[(6-bromohexyl)oxy]butyl]-
Reactant of Route 2
Reactant of Route 2
Benzenesulfonamide, 3-[4-[(6-bromohexyl)oxy]butyl]-
Reactant of Route 3
Benzenesulfonamide, 3-[4-[(6-bromohexyl)oxy]butyl]-
Reactant of Route 4
Benzenesulfonamide, 3-[4-[(6-bromohexyl)oxy]butyl]-
Reactant of Route 5
Benzenesulfonamide, 3-[4-[(6-bromohexyl)oxy]butyl]-
Reactant of Route 6
Benzenesulfonamide, 3-[4-[(6-bromohexyl)oxy]butyl]-

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.